Bis(2,4-dimethylphenyl)methanone

Description

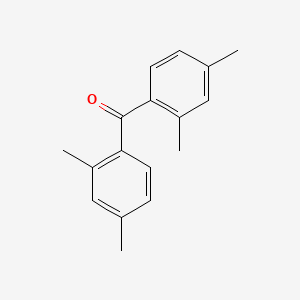

Structure

3D Structure

Properties

IUPAC Name |

bis(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-11-5-7-15(13(3)9-11)17(18)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNQSAKXSGGDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483574 | |

| Record name | Bis(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3478-88-4 | |

| Record name | Bis(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3478-88-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2,4-dimethylphenyl)methanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,4-dimethylphenyl)methanone, a notable member of the sterically hindered benzophenone family, is a compound of significant interest in various scientific and industrial domains. Its unique molecular architecture, characterized by a central carbonyl group flanked by two 2,4-dimethylphenyl rings, imparts distinct chemical and physical properties that are harnessed in specialized applications. The steric hindrance introduced by the ortho-methyl groups influences the molecule's conformation, forcing the phenyl rings out of planarity with the carbonyl group. This non-planar structure is a key determinant of its photophysical behavior and reactivity.[1]

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and primary applications of Bis(2,4-dimethylphenyl)methanone, with a particular focus on its role as a photoinitiator in free radical polymerization.

Core Molecular and Physical Properties

Bis(2,4-dimethylphenyl)methanone is a diaryl ketone with the molecular formula C₁₇H₁₈O.[1][2] A summary of its core properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 3478-88-4 | [1][3] |

| Molecular Formula | C₁₇H₁₈O | [1][2] |

| Molecular Weight | 238.33 g/mol | [1][3] |

| Boiling Point | 345.9°C at 760 mmHg | [4] |

| Appearance | Liquid (at room temperature) | [4] |

Synthesis of Bis(2,4-dimethylphenyl)methanone

The primary synthetic route to Bis(2,4-dimethylphenyl)methanone is through a Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution involves the reaction of an acylating agent, typically an acyl chloride or anhydride, with an aromatic compound in the presence of a Lewis acid catalyst.

For the synthesis of Bis(2,4-dimethylphenyl)methanone, 2,4-dimethylbenzoyl chloride serves as the acylating agent, and m-xylene is the aromatic substrate. A strong Lewis acid, such as aluminum chloride (AlCl₃), is commonly employed as the catalyst.[1]

Reaction Workflow

Sources

An In-depth Technical Guide to Bis(2,4-dimethylphenyl)methanone (CAS 3478-88-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unique Standing of a Sterically Hindered Ketone

Bis(2,4-dimethylphenyl)methanone, a notable member of the benzophenone family, distinguishes itself not by overt reactivity, but by the subtle influence of its molecular architecture. The strategic placement of four methyl groups on its phenyl rings introduces significant steric hindrance, compelling the molecule into a non-planar conformation.[1] This structural deviation from its parent compound, benzophenone, is not a mere curiosity; it is the very feature that dictates its photophysical properties and its primary application as a specialized photoinitiator in free radical polymerization.[1] This guide aims to provide a comprehensive technical overview of Bis(2,4-dimethylphenyl)methanone, delving into its synthesis, characterization, mechanism of action, and practical applications, offering field-proven insights for professionals in materials science and chemical synthesis.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. Bis(2,4-dimethylphenyl)methanone is a diaryl ketone with the following key characteristics:

| Property | Value | Source |

| CAS Number | 3478-88-4 | |

| Molecular Formula | C₁₇H₁₈O | [1] |

| Molecular Weight | 238.32 g/mol | [1] |

| Physical Form | Liquid at room temperature | |

| Boiling Point | 345.9 °C at 760 mmHg | |

| Solubility | Practically insoluble in water; soluble in common organic solvents such as alcohols, ethers, and ketones.[2][3][4][5][6] |

Core Application: A Type II Photoinitiator in Polymer Science

The primary industrial and research application of Bis(2,4-dimethylphenyl)methanone is as a Type II photoinitiator for free radical polymerization.[1] This process is integral to a myriad of technologies, including the curing of coatings, adhesives, dental resins, and in the rapidly advancing field of 3D printing.[1]

Mechanism of Action: A Tale of Two Molecules

Unlike Type I photoinitiators that undergo unimolecular cleavage upon irradiation, Type II photoinitiators, such as Bis(2,4-dimethylphenyl)methanone, operate through a bimolecular mechanism. This process necessitates the presence of a co-initiator, or synergist, which is typically a tertiary amine or another readily abstractable hydrogen source.

The photoinitiation cascade can be delineated as follows:

-

Photoexcitation: Upon absorption of ultraviolet (UV) radiation, the Bis(2,4-dimethylphenyl)methanone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). The efficiency of this step is crucial for the overall photoinitiation process.

-

Hydrogen Abstraction: The excited triplet state of the benzophenone derivative is a potent hydrogen abstractor. It interacts with the co-initiator (e.g., a tertiary amine), abstracting a hydrogen atom.

-

Radical Generation: This hydrogen abstraction event generates two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The alkylamino radical is the primary species responsible for initiating the polymerization of monomer units.

Caption: The Type II photoinitiation mechanism of Bis(2,4-dimethylphenyl)methanone.

Synthesis and Purification: A Practical Approach

The most prevalent and established method for the synthesis of Bis(2,4-dimethylphenyl)methanone is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the reaction of 2,4-dimethylbenzoyl chloride with m-xylene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

Experimental Protocol: Synthesis of Bis(2,4-dimethylphenyl)methanone

Materials:

-

2,4-Dimethylbenzoyl chloride

-

m-Xylene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add a solution of 2,4-dimethylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Aromatic Substrate Addition: Following the addition of the acyl chloride, add m-xylene (1.2 eq) dropwise to the reaction mixture over 30 minutes, again at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Bis(2,4-dimethylphenyl)methanone as a liquid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. researchgate.net [researchgate.net]

- 4. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Structure and Properties of Bis(2,4-dimethylphenyl)methanone

Abstract: This technical guide provides a comprehensive examination of Bis(2,4-dimethylphenyl)methanone, a significant, sterically hindered benzophenone derivative. We will delve into its core molecular structure, physicochemical properties, and established synthetic pathways. The document outlines detailed protocols for its synthesis and characterization, contextualizing its reactivity and exploring its primary applications as a photoinitiator in polymer chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's scientific and practical importance.

Part 1: Molecular Identity and Core Structure

Bis(2,4-dimethylphenyl)methanone is an aromatic ketone characterized by a central carbonyl group bonded to two 2,4-dimethylphenyl (m-xylyl) rings.[1] Its identity is established by a unique combination of identifiers and a distinct molecular architecture that dictates its chemical behavior and utility.

Nomenclature and Identification

For clarity and precision in research and communication, the compound is identified by the following standardized nomenclature and registration numbers.

| Identifier | Value | Source(s) |

| IUPAC Name | bis(2,4-dimethylphenyl)methanone | [2] |

| CAS Number | 3478-88-4 | [1][3] |

| Molecular Formula | C₁₇H₁₈O | [1][2] |

| Molar Mass | 238.32 g/mol | [1][4] |

| InChIKey | KFNQSAKXSGGDAA-UHFFFAOYSA-N | [2] |

Structural Analysis

The defining feature of Bis(2,4-dimethylphenyl)methanone is the substantial steric hindrance introduced by the four methyl groups, particularly the two positioned at the ortho-positions (C2 and C2') relative to the central carbonyl bridge.[1] This steric crowding forces the two phenyl rings out of plane with the carbonyl group, resulting in a twisted, non-planar conformation.[1] This three-dimensional arrangement is critical as it directly influences the molecule's photophysical properties and reactivity, distinguishing it from less hindered benzophenone analogs.[1]

Below is a diagram illustrating the atomic connectivity of the molecule.

Caption: Atomic connectivity in Bis(2,4-dimethylphenyl)methanone.

Part 2: Physicochemical and Spectroscopic Properties

The unique structure of Bis(2,4-dimethylphenyl)methanone gives rise to a specific set of physicochemical and spectroscopic characteristics. While comprehensive experimental data for this particular isomer is not widely published, properties can be predicted, and standard characterization methodologies can be applied.[5]

Physicochemical Properties

The following table summarizes key computed physicochemical properties which are valuable for predicting its behavior in various solvents and biological systems.

| Property | Predicted Value | Source |

| Monoisotopic Mass | 238.13577 Da | [2] |

| XlogP | 4.7 | [2] |

| Collision Cross Section ([M+H]⁺) | 153.2 Ų | [2] |

| Collision Cross Section ([M+Na]⁺) | 162.3 Ų | [2] |

Spectroscopic Characterization Protocols

Accurate structural confirmation requires a suite of spectroscopic techniques. The following sections describe self-validating, standard operating procedures for acquiring the necessary data.

NMR spectroscopy is essential for elucidating the precise arrangement of protons and carbons.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Bis(2,4-dimethylphenyl)methanone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals: Multiple signals in the aromatic region (δ 7.0-7.3 ppm) and two distinct singlets in the aliphatic region (δ ~2.3-2.5 ppm) corresponding to the four methyl groups. The ortho- and para-methyl groups should be distinguishable.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: A signal for the carbonyl carbon (δ > 190 ppm), multiple signals for the aromatic carbons, and distinct signals for the methyl carbons (δ ~20-22 ppm).

-

-

2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, perform 2D NMR experiments to establish proton-proton and proton-carbon correlations, a crucial step for distinguishing this isomer from others like Bis(3,4-dimethylphenyl)methanone.[6]

IR spectroscopy identifies the functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet IR Spectroscopy

-

Sample Preparation (KBr): Mix 1-2 mg of the compound with ~200 mg of dry KBr powder in an agate mortar.[5] Press the mixture into a transparent pellet using a hydraulic press.[5] For ATR, place a small amount of the solid sample directly on the crystal.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Expected Bands:

-

~1660-1680 cm⁻¹: A strong absorption band corresponding to the C=O (ketone) stretching vibration.

-

~2900-3100 cm⁻¹: C-H stretching vibrations from the methyl and aromatic groups.

-

~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

-

MS provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Analysis:

-

Expected Molecular Ion (M⁺): A prominent peak at m/z = 238.14.

-

Expected Fragmentation: Look for characteristic fragments, such as a peak at m/z = 119, corresponding to the [C₉H₁₁]⁺ ion (dimethylbenzoyl cation), resulting from alpha-cleavage adjacent to the carbonyl group.

-

Part 3: Synthesis and Reactivity

The synthesis of Bis(2,4-dimethylphenyl)methanone is most commonly achieved through a classic electrophilic aromatic substitution reaction. Its reactivity is largely governed by the central carbonyl group, though it is modulated by the significant steric hindrance.

Synthetic Pathways

The primary and most direct route is the Friedel-Crafts acylation.[1]

Protocol: Friedel-Crafts Acylation Synthesis

-

Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in an excess of m-xylene, which serves as both the solvent and reactant.

-

Acylation: Cool the suspension in an ice bath. Add 2,4-dimethylbenzoyl chloride (1.0 equivalent) dropwise via the dropping funnel. The causality here is critical: slow addition is necessary to control the exothermic reaction and prevent side-product formation.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitor by TLC).

-

Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complex and separates the aqueous and organic layers.

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

The workflow for this synthesis is depicted below.

Caption: Workflow for Friedel-Crafts acylation synthesis.

Alternative, more modern synthetic strategies include palladium-catalyzed organometallic coupling reactions, such as the Suzuki coupling (between 2,4-dimethylphenylboronic acid and 2,4-dimethylbenzoyl halide) or the Fukuyama cross-coupling.[1] These methods offer high selectivity but may require more specialized reagents and conditions.

Chemical Reactivity

The ketone functional group is the primary site of reactivity. For instance, it can undergo nucleophilic addition with Grignard reagents (R-MgX) to form tertiary alcohols.[1] However, the bulky 2,4-dimethylphenyl groups sterically shield the carbonyl carbon, significantly reducing its electrophilicity and hindering the approach of nucleophiles compared to less substituted ketones. This steric effect is a key consideration in designing reactions involving this molecule.

Part 4: Applications in Research and Development

The unique photophysical properties stemming from its sterically hindered structure make Bis(2,4-dimethylphenyl)methanone a valuable tool in polymer and materials science.

Photoinitiation in Polymer Chemistry

A primary application is its use as a Type II photoinitiator for free-radical polymerization.[1] Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. It then abstracts a hydrogen atom from a synergist molecule (often a tertiary amine), generating free radicals that initiate the polymerization chain reaction. This process is fundamental to industrial applications such as:

-

Curing of Coatings and Adhesives: Providing rapid, on-demand hardening of thin films.[1]

-

Dental Resins: Used in light-cured dental composites.[1]

-

3D Printing (Vat Polymerization): Curing liquid resins layer-by-layer to build complex three-dimensional objects.[1]

Advanced Materials Science

The non-planar, rigid structure of Bis(2,4-dimethylphenyl)methanone can be incorporated into polymer backbones.[1] The purpose of this inclusion is to disrupt the regular packing of polymer chains. This disruption can lead to materials with tailored properties, such as enhanced thermal stability and altered mechanical characteristics.[1]

Conclusion

Bis(2,4-dimethylphenyl)methanone is more than a simple aromatic ketone; it is a molecule whose function is dictated by its form. The steric hindrance imposed by its ortho-methyl groups creates a non-planar structure that governs its reactivity and endows it with valuable photophysical properties. These characteristics have made it an important component in industrial polymerization processes and a target for the development of advanced materials. The synthetic and analytical protocols detailed in this guide provide a framework for researchers to reliably produce, verify, and utilize this versatile compound in their scientific endeavors.

References

-

PubChemLite. Bis(2,4-dimethylphenyl)methanone (C17H18O). [Link]

-

PubChem. Bis(2,4-dimethylphenyl)methanone | C17H18O | CID 12274022. [Link]

-

PubChem. Methanone, bis(3,4-dimethylphenyl)- | C17H18O | CID 78393. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - Bis(2,4-dimethylphenyl)methanone (C17H18O) [pubchemlite.lcsb.uni.lu]

- 3. arctomsci.com [arctomsci.com]

- 4. Methanone, bis(3,4-dimethylphenyl)- | C17H18O | CID 78393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Synthesis of Bis(2,4-dimethylphenyl)methanone: A Comprehensive Technical Guide

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for bis(2,4-dimethylphenyl)methanone, a significant diaryl ketone with applications in various fields of chemical research and development. The primary focus of this document is the detailed elucidation of the classical Friedel-Crafts acylation route, a cornerstone of aromatic chemistry. This guide delves into the mechanistic underpinnings of the reaction, provides detailed, step-by-step experimental protocols for the synthesis of the requisite 2,4-dimethylbenzoyl chloride precursor and the final product, and discusses critical aspects of purification and characterization. Furthermore, alternative synthetic strategies for the formation of diaryl ketones are explored, offering a broader perspective on the synthesis of this important class of compounds. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough and practical understanding of the synthesis of bis(2,4-dimethylphenyl)methanone.

Introduction: The Significance of Bis(2,4-dimethylphenyl)methanone

Diaryl ketones, and specifically substituted benzophenones like bis(2,4-dimethylphenyl)methanone, represent a class of organic compounds with broad utility. Their rigid, three-dimensional structure and the electronic properties conferred by the aromatic rings and the central carbonyl group make them valuable scaffolds in medicinal chemistry, materials science, and as photoinitiators in polymer chemistry. The specific substitution pattern of bis(2,4-dimethylphenyl)methanone, with methyl groups at the 2 and 4 positions of both phenyl rings, influences its steric and electronic properties, impacting its reactivity and potential applications. A reliable and well-understood synthetic route is paramount for the exploration of its potential in various scientific endeavors.

The Primary Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of bis(2,4-dimethylphenyl)methanone is the Friedel-Crafts acylation of m-xylene (1,3-dimethylbenzene) with 2,4-dimethylbenzoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry.[3]

Unraveling the Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, interacts with the acyl chloride (2,4-dimethylbenzoyl chloride), abstracting the chloride to form a highly electrophilic and resonance-stabilized acylium ion.[2]

-

Electrophilic Attack: The electron-rich π-system of the m-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring, yielding the final diaryl ketone product and regenerating the Lewis acid catalyst.[2]

An important feature of Friedel-Crafts acylation is that the product, a ketone, is less reactive than the starting aromatic compound. This deactivation of the ring by the electron-withdrawing acyl group prevents further acylation reactions, thus avoiding polysubstitution products.[3]

Logical Workflow of Friedel-Crafts Acylation

Caption: Workflow of the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocols

This section provides a two-stage experimental protocol for the synthesis of bis(2,4-dimethylphenyl)methanone, starting from the preparation of the necessary acyl chloride.

Stage 1: Synthesis of 2,4-Dimethylbenzoyl Chloride

The precursor, 2,4-dimethylbenzoyl chloride, is readily synthesized from 2,4-dimethylbenzoic acid by reaction with thionyl chloride (SOCl₂).[4][5][6]

Reaction Scheme:

(CH₃)₂C₆H₃COOH + SOCl₂ → (CH₃)₂C₆H₃COCl + SO₂ + HCl

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2,4-Dimethylbenzoic Acid | 150.17 | 15.0 g | 1.0 |

| Thionyl Chloride | 118.97 | 17.5 mL (29.0 g) | 2.5 |

| Anhydrous Toluene | - | 50 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Reagent Addition: To the flask, add 2,4-dimethylbenzoic acid (15.0 g, 0.1 mol) and anhydrous toluene (50 mL).

-

Thionyl Chloride Addition: Slowly add thionyl chloride (17.5 mL, 0.25 mol) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction is complete when the evolution of gases ceases.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude 2,4-dimethylbenzoyl chloride can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature. The purified product should be a clear, colorless to pale yellow liquid.

Stage 2: Synthesis of Bis(2,4-dimethylphenyl)methanone

Reaction Scheme:

(CH₃)₂C₆H₃COCl + C₆H₄(CH₃)₂ --(AlCl₃)--> (CH₃)₂C₆H₃C(O)C₆H₃(CH₃)₂ + HCl

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2,4-Dimethylbenzoyl Chloride | 168.62 | 16.9 g | 1.0 |

| m-Xylene | 106.17 | 21.2 g (24.5 mL) | 2.0 |

| Anhydrous Aluminum Chloride | 133.34 | 14.7 g | 1.1 |

| Dichloromethane (anhydrous) | - | 100 mL | - |

| 6M Hydrochloric Acid | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Saturated Sodium Chloride | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Step-by-Step Procedure:

-

Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL). Cool the suspension in an ice bath to 0-5 °C.

-

Reagent Addition: In the dropping funnel, prepare a solution of 2,4-dimethylbenzoyl chloride (16.9 g, 0.1 mol) and m-xylene (21.2 g, 0.2 mol) in anhydrous dichloromethane (50 mL).

-

Reaction: Add the solution from the dropping funnel to the stirred aluminum chloride suspension dropwise over 30-45 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with stirring. Then, add 100 mL of 6M hydrochloric acid to dissolve the aluminum salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (50 mL), and saturated sodium chloride solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Purification and Characterization

Purification by Recrystallization

The crude bis(2,4-dimethylphenyl)methanone can be purified by recrystallization to obtain a crystalline solid of high purity.[7][8]

General Procedure:

-

Solvent Selection: A suitable solvent system for the recrystallization of diaryl ketones is typically a mixture of a polar and a non-polar solvent, such as ethanol/water, acetone/water, or ethyl acetate/hexane.[7][9] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent or solvent mixture.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities. Dry the purified crystals in a vacuum oven.

Spectroscopic Characterization

The identity and purity of the synthesized bis(2,4-dimethylphenyl)methanone should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The integration of these signals should be consistent with the molecular structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Alternative Synthesis Pathways

-

Cobalt-Catalyzed Cross-Coupling: Symmetrical diaryl ketones can be prepared through a cross-coupling reaction of aryl bromides with ethyl chloroformate, catalyzed by a cobalt-bipyridine complex. This method offers an alternative to traditional palladium-catalyzed reactions.[10]

-

Palladium-Catalyzed Cross-Coupling: A palladium-catalyzed cross-coupling reaction between arylboronic acids and acyl chlorides provides an efficient route to diaryl ketones at room temperature.[11]

-

Radical-Based, Transition-Metal-Free Synthesis: A more recent and sustainable approach involves a radical-based reaction between aryl halides and benzonitriles, initiated by a potassium tert-butoxide/dimethylacetamide system, to form diaryl ketones without the need for transition metal catalysts.[1][12]

-

From Arylstannanes and Oxalyl Chloride: Symmetrical diaryl ketones can be synthesized regioselectively and without a catalyst from arylstannanes and oxalyl chloride.[13]

Conclusion

The synthesis of bis(2,4-dimethylphenyl)methanone is most reliably achieved through the well-established Friedel-Crafts acylation of m-xylene with 2,4-dimethylbenzoyl chloride. This guide has provided a detailed, practical framework for performing this synthesis, from the preparation of the necessary acyl chloride precursor to the purification and characterization of the final product. The mechanistic insights and step-by-step protocols are designed to empower researchers to confidently and successfully synthesize this valuable diaryl ketone. Furthermore, the exploration of alternative synthetic routes offers valuable perspectives for the synthesis of related compounds and for addressing specific synthetic challenges. As with any chemical synthesis, adherence to proper laboratory safety practices is of the utmost importance.

References

-

Wang, D., et al. (2025). A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. ChemSusChem, 18(21), e202501478. [Link]

-

Cahiez, G., et al. (2015). Synthesis of Symmetrical Diaryl Ketones by Cobalt-Catalyzed Reaction of Arylzinc Reagents with Ethyl Chloroformate. Angewandte Chemie International Edition, 54(12), 3770-3774. [Link]

-

Organic Syntheses. (n.d.). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Organic Syntheses, 90, 1. [Link]

-

Supporting Information. (n.d.). † 1H-NMR and 13C-NMR Spectra. [Link]

-

Wang, D., et al. (2025). A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis. ChemSusChem, 18(21), e202501478. [Link]

- CN109678698B - Preparation method for 2-4-6-trimethylbenzoyl chloride. (n.d.).

-

Al-Masum, M., & Livinghouse, T. (2000). Catalyst-free Synthesis of Symmetrical Diaryl Ketones from Arylstannanes and Oxalyl Chloride. Tetrahedron Letters, 41(40), 7931-7934. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Organic Syntheses, 24, 76. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? [Link]

-

Li, H., et al. (2015). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances, 5(104), 85499-85506. [Link]

-

PrepChem. (n.d.). Synthesis of 2,3-dimethylbenzoyl chloride. [Link]

-

W.M. Keck Science Department. (2022, April 2). Friedel-Crafts Alkylation of m-Xylene [Video]. YouTube. [Link]

-

Chegg. (2022, April 3). Solved experiment : friedel crafts alkylation of m-xylene. [Link]

-

Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. [Link]

-

Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]

Sources

- 1. A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chegg.com [chegg.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. mt.com [mt.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. Efficient and Fast Method for the Preparation of Diaryl Ketones at Room Temperature [organic-chemistry.org]

- 12. A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis(2,4-dimethylphenyl)methanone for Advanced Research

Abstract

Bis(2,4-dimethylphenyl)methanone (CAS No. 3478-88-4) is a symmetrically substituted diaryl ketone, a member of the broader benzophenone class of compounds.[1][2] Its structure is distinguished by a central carbonyl bridge connecting two 2,4-dimethylphenyl (m-xylyl) moieties. The presence of methyl groups at the ortho positions relative to the carbonyl linker imparts significant steric hindrance, forcing the phenyl rings into a non-planar conformation.[1] This unique three-dimensional architecture is a primary determinant of its chemical reactivity and photophysical properties. This guide provides a comprehensive technical overview of bis(2,4-dimethylphenyl)methanone, covering its synthesis via Friedel-Crafts acylation, detailed spectroscopic characterization, chemical reactivity, and key applications, with a particular focus on its role as a photoinitiator and as a scaffold in materials science and medicinal chemistry.

Core Molecular Properties and Identification

Bis(2,4-dimethylphenyl)methanone is an aromatic ketone with the molecular formula C₁₇H₁₈O.[1] The central carbonyl group acts as a chromophore and a key reactive site, while the four methyl groups significantly influence its solubility, steric profile, and electronic properties.

| Property | Value | Source |

| IUPAC Name | bis(2,4-dimethylphenyl)methanone | PubChem[3] |

| CAS Number | 3478-88-4 | BenchChem, Arctom[1][2] |

| Molecular Formula | C₁₇H₁₈O | PubChem[1][3] |

| Molecular Weight | 238.33 g/mol | Sigma-Aldrich[4] |

| Monoisotopic Mass | 238.136 g/mol | PubChem[3][5] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[3] |

| Structure | A central ketone group bonded to two 2,4-dimethylphenyl rings. | BenchChem[1] |

Synthesis and Mechanistic Analysis

The most prevalent and industrially scalable method for synthesizing bis(2,4-dimethylphenyl)methanone is the Friedel-Crafts acylation.[1][6] This reaction is a cornerstone of electrophilic aromatic substitution, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[6]

The Friedel-Crafts Acylation Pathway

The synthesis involves the reaction of an acylating agent, 2,4-dimethylbenzoyl chloride, with an aromatic substrate, m-xylene (1,3-dimethylbenzene), in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

Causality of Reagent Choice:

-

m-Xylene: Serves as the nucleophilic aromatic ring. Its two methyl groups are activating and direct electrophilic attack to the ortho and para positions. The 4- and 6-positions are the most sterically accessible and electronically enriched sites for acylation.

-

2,4-Dimethylbenzoyl Chloride: Acts as the electrophile precursor.

-

Aluminum Chloride (AlCl₃): This Lewis acid is crucial for generating the highly reactive acylium ion by abstracting the chloride from the acyl chloride.[7]

The reaction mechanism proceeds through three distinct steps:

-

Generation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 2,4-dimethylbenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[7][8]

-

Electrophilic Attack: The electron-rich π-system of the m-xylene ring attacks the electrophilic carbon of the acylium ion. This forms a non-aromatic carbocation intermediate known as an arenium ion (or sigma complex), temporarily disrupting the ring's aromaticity.[6][7]

-

Rearomatization: The [AlCl₄]⁻ complex, formed in the first step, acts as a base to abstract a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final ketone product.[6][7]

A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting aromatic substrate due to the electron-withdrawing nature of the carbonyl group. This deactivation effectively prevents polysubstitution reactions.[6][8]

Caption: Friedel-Crafts Acylation Mechanism.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure for the synthesis of bis(2,4-dimethylphenyl)methanone. All operations should be performed in a well-ventilated fume hood using anhydrous conditions.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

m-Xylene (anhydrous)

-

2,4-Dimethylbenzoyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice

Procedure:

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Initial Charging: Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM (100 mL). Cool the suspension to 0°C in an ice-water bath.

-

Substrate Addition: Add m-xylene (1.0 equivalent) to the cooled suspension with stirring.

-

Acyl Chloride Addition: Add 2,4-dimethylbenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice (~150 g) in a large beaker. Add concentrated HCl (15 mL) to dissolve the aluminum salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Experimental Synthesis Workflow.

Alternative Synthetic Strategies

While Friedel-Crafts acylation is standard, modern organometallic cross-coupling reactions offer alternative routes with different functional group tolerances.[1] These include:

-

Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between 2,4-dimethylphenylboronic acid and a 2,4-dimethylbenzoyl halide.[1]

-

Fukuyama Cross-Coupling: The palladium-catalyzed reaction of an S-ethyl 2,4-dimethylbenzothioate with a (2,4-dimethylphenyl)zinc halide reagent.[1]

Spectroscopic and Structural Characterization

Unequivocal identification of bis(2,4-dimethylphenyl)methanone relies on a combination of spectroscopic techniques. While comprehensive public data is limited[9], the expected spectral features can be reliably predicted from the molecular structure and data from analogous compounds.

| Technique | Expected Features | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.1-7.3 ppm (m, 6H, Ar-H), δ ~2.35 ppm (s, 6H, Ar-CH₃), δ ~2.15 ppm (s, 6H, Ar-CH₃) | Three distinct aromatic protons per ring. Two separate singlets for the chemically non-equivalent methyl groups at the C2 (ortho) and C4 (para) positions. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~197 ppm (C=O), δ ~130-140 ppm (quaternary Ar-C), δ ~125-130 ppm (Ar-CH), δ ~21 ppm (Ar-CH₃), δ ~19 ppm (Ar-CH₃) | The carbonyl carbon is significantly deshielded. Signals for the four distinct aromatic carbons and two distinct methyl carbons are expected. |

| IR Spectroscopy (KBr Pellet, cm⁻¹) | ~1650 cm⁻¹ (strong, C=O stretch), ~2950-3100 cm⁻¹ (C-H stretch, aromatic & aliphatic), ~1600, 1450 cm⁻¹ (C=C stretch, aromatic) | The strong absorption around 1650 cm⁻¹ is characteristic of a conjugated diaryl ketone. Other peaks correspond to standard aromatic and methyl group vibrations.[10] |

| Mass Spectrometry (EI, 70 eV) | m/z 238 (M⁺), 133 ([C₉H₉O]⁺), 105 ([C₈H₉]⁺) | The molecular ion peak at m/z 238 confirms the molecular weight.[1] Key fragments include the 2,4-dimethylbenzoyl cation (m/z 133) and the 2,4-dimethylphenyl cation (m/z 105) from cleavage alpha to the carbonyl. |

Chemical Reactivity and Steric Influence

The reactivity of bis(2,4-dimethylphenyl)methanone is dominated by its carbonyl group, but significantly modulated by the steric bulk of the ortho-methyl substituents.

-

Reduction to Secondary Alcohols: The ketone can be reduced to the corresponding secondary alcohol, bis(2,4-dimethylphenyl)methanol. This transformation is typically achieved with complex metal hydrides like sodium borohydride (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄).[1] The steric hindrance around the carbonyl may necessitate longer reaction times or stronger reducing agents compared to less hindered ketones like benzophenone.

-

Grignard Addition for Tertiary Alcohols: The carbonyl carbon is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgX).[1] This reaction provides a robust method for forming a new carbon-carbon bond and synthesizing tertiary alcohols. The approach of the bulky Grignard reagent is sterically hindered, which can affect yields and reaction rates.

Applications in Industry and Drug Development

The unique properties of bis(2,4-dimethylphenyl)methanone make it a valuable molecule in several high-technology fields.

-

Photoinitiator: A primary application is its use as a photoinitiator for free-radical polymerization.[1] Upon absorption of UV radiation, the molecule is promoted to an excited triplet state. It then abstracts a hydrogen atom from a synergist (often a tertiary amine), generating free radicals that initiate the polymerization chain reaction. This is critical in industrial processes for the rapid curing of inks, coatings, adhesives, and in 3D printing resins.[1]

-

Materials Science: The rigid, non-planar structure of the molecule can be exploited in polymer chemistry. When incorporated into a polymer backbone, it can disrupt chain packing, potentially increasing the glass transition temperature (Tg) and enhancing the thermal stability of the resulting material.[1]

-

Scaffold in Medicinal Chemistry: The benzophenone moiety is a "privileged scaffold" in drug discovery, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[11][12][13] Derivatives have demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[11][14] While specific bioactivity for bis(2,4-dimethylphenyl)methanone is not widely reported, its structure serves as a template for the synthesis of novel analogues for screening in drug development programs. The lipophilic nature and rigid conformation provided by the dimethylphenyl groups can be fine-tuned to optimize binding to biological targets.[14]

Toxicological Profile and Safe Handling

-

General Toxicity: Benzophenone is reported to have low acute toxicity, with high median lethal doses (LD50) via oral administration.[15]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified benzophenone as "possibly carcinogenic to humans" (Group 2B).[16] This classification is based on evidence from animal studies showing an increased incidence of kidney and liver tumors in rodents upon chronic oral exposure.[15][16][17] Benzophenone is generally not considered to be genotoxic.[15]

-

Endocrine Disruption: Certain benzophenone derivatives, particularly those used in sunscreens, are under investigation as potential endocrine disruptors.[18]

Handling Recommendations: As with any research chemical with an incomplete toxicological profile, bis(2,4-dimethylphenyl)methanone should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and operation within a chemical fume hood to avoid inhalation of dust or vapors.

References

-

Therapeutic Goods Administration (TGA). (n.d.). Safety Review of Benzophenone. Retrieved from [Link]

-

Kim, S., et al. (2022). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzophenone. PubChem Compound Database. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methanone, bis(2,4-dihydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Kumar, R., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. Retrieved from [Link]

-

El-Hawary, S. S., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing. Retrieved from [Link]

-

Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(2,4-dimethylphenyl)methanone. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methanone, bis(3,4-dimethylphenyl)-. PubChem Compound Database. Retrieved from [Link]

-

Minnesota Department of Health. (2023). Benzophenone Toxicological Summary. Retrieved from [Link]

- Google Patents. (n.d.). WO2017186141A1 - Use of benzophenone compound in pharmaceuticals.

-

Kamal, A., et al. (2016). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. Retrieved from [Link]

-

International Agency for Research on Cancer. (2013). BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

-

PubChemLite. (n.d.). Bis(2,4-dimethylphenyl)methanone (C17H18O). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. Bis(2,4-dimethylphenyl)methanone | C17H18O | CID 12274022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BIS(2,4-DIMETHYLPHENYL)METHANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - Bis(2,4-dimethylphenyl)methanone (C17H18O) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tga.gov.au [tga.gov.au]

- 16. health.state.mn.us [health.state.mn.us]

- 17. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2)

A Note on Nomenclature: Initial searches for "2,2',4,4'-Tetramethylbenzophenone" did not yield substantial information on a compound with that specific structure. However, the closely related and industrially significant compound, 2,2',4,4'-Tetrahydroxybenzophenone (also known as Benzophenone-2 or BP-2), is extensively documented. This guide will focus on this latter compound, assuming it to be the intended subject of interest for researchers, scientists, and drug development professionals.

Introduction and Core Concepts

2,2',4,4'-Tetrahydroxybenzophenone is a specialized derivative of benzophenone, distinguished by the presence of four hydroxyl groups on its core structure. This molecular arrangement confers potent ultraviolet (UV) light absorption capabilities, making it a highly effective and versatile compound in a range of applications.[1] Its primary function is to protect materials and biological tissues from the damaging effects of UV radiation by absorbing UV photons and dissipating the energy as harmless thermal energy.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and key applications, with a focus on the practical insights relevant to scientific professionals.

Chemical and Physical Properties

A clear understanding of the fundamental physicochemical properties of 2,2',4,4'-Tetrahydroxybenzophenone is essential for its effective application and handling.

| Property | Value | Source |

| CAS Number | 131-55-5 | [3] |

| Molecular Formula | C₁₃H₁₀O₅ | [3] |

| Molar Mass | 246.22 g/mol | [3] |

| Appearance | Yellow to brown crystalline powder | [2] |

| Melting Point | 199-200 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [2] |

| pKa | 6.98 ± 0.35 (Predicted) | [2] |

Synthesis of 2,2',4,4'-Tetrahydroxybenzophenone

The synthesis of 2,2',4,4'-Tetrahydroxybenzophenone is typically achieved through a Friedel-Crafts acylation reaction. A common method involves the reaction of 2,4-dihydroxybenzoic acid and resorcinol in the presence of a catalyst system.[1][5]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative example of the synthesis of 2,2',4,4'-Tetrahydroxybenzophenone.

Materials:

-

2,4-dihydroxybenzoic acid

-

Resorcinol

-

Anhydrous zinc chloride (ZnCl₂)

-

Phosphorus oxychloride (POCl₃)

-

Sulfolane (solvent)

-

Dichloroethane (solvent)

-

Phosphorus trichloride (PCl₃)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Activated carbon

-

Ice

Procedure:

-

Reaction Setup: In a reaction vessel, combine phosphorus oxychloride, sulfolane, and dichloroethane.

-

Addition of Reactants: To this mixture, add 2,4-dihydroxybenzoic acid, phosphorus trichloride, resorcinol, and zinc chloride while stirring.[5]

-

Heating and Reaction: Gently heat the mixture to a temperature of 62-65 °C and maintain this temperature to allow the reaction to proceed to completion.[5]

-

Hydrolysis: After the reaction is complete, cool the mixture and add water to hydrolyze the catalyst.[4][5]

-

Precipitation and Filtration: Cool the mixture to below 15 °C to precipitate the crude product. Collect the solid by suction filtration.[5]

-

Purification: The crude product can be further purified by dissolving it in hot water, treating with activated carbon to remove colored impurities, followed by hot filtration and recrystallization upon cooling.[4]

-

Drying: Dry the purified crystals to obtain the final 2,2',4,4'-Tetrahydroxybenzophenone product.[5]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of 2,2',4,4'-Tetrahydroxybenzophenone.

Mechanism of UV Absorption and Photostability

The efficacy of 2,2',4,4'-Tetrahydroxybenzophenone as a UV absorber lies in its molecular structure, which allows for the efficient absorption of UV radiation and its dissipation as thermal energy. This process protects the surrounding matrix, be it a polymer or human skin, from photodegradation.

The mechanism involves the following key steps:

-

UV Absorption: The benzophenone core absorbs a photon of UV light, promoting an electron to a higher energy singlet excited state (S1).

-

Intersystem Crossing: The molecule then undergoes a rapid and efficient intersystem crossing to a lower energy triplet excited state (T1).

-

Energy Dissipation: The energy of the triplet state is then dissipated as heat through vibrational relaxation, returning the molecule to its ground state (S0), ready to absorb another UV photon.

The hydroxyl groups play a crucial role in this process by influencing the electronic properties of the benzophenone core and facilitating the dissipation of energy.

UV Energy Dissipation Pathway

Caption: The Jablonski diagram illustrating the UV energy absorption and dissipation mechanism of 2,2',4,4'-Tetrahydroxybenzophenone.

Applications in Research and Industry

The unique properties of 2,2',4,4'-Tetrahydroxybenzophenone make it a valuable component in a variety of applications.

-

Polymer and Plastics Industry: It is widely used as a UV stabilizer in polymers such as plastics, resins, and rubbers to prevent degradation, discoloration, and loss of mechanical properties upon exposure to sunlight.[1][6]

-

Cosmetics and Personal Care: As a broad-spectrum UV absorber, it is a key ingredient in sunscreens and other skincare products to protect the skin from the harmful effects of UV radiation.[2][6] It is also used in perfumes to prevent photodegradation.[7]

-

Organic Electronics: Its strong UV absorption capabilities are utilized to protect organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs) from UV-induced degradation, thereby enhancing their stability and operational lifespan.[1]

-

Photochromic Materials: It is a component in the development of materials that change color upon exposure to UV light, which are used in applications like adaptive lenses and smart windows.[6]

Analytical Characterization

The identity and purity of 2,2',4,4'-Tetrahydroxybenzophenone are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups, present in the molecule.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to determine the UV absorption spectrum of the compound, confirming its efficacy as a UV absorber and quantifying its concentration in various formulations.

Safety and Toxicological Profile

While 2,2',4,4'-Tetrahydroxybenzophenone is effective as a UV absorber, it is important to be aware of its safety and toxicological profile.

-

Handling Precautions: As with any chemical, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area to avoid inhalation of the powder.[8]

-

Toxicology: Some studies have indicated that benzophenones, including 2,2',4,4'-Tetrahydroxybenzophenone, may have endocrine-disrupting properties.[7][9] It is classified as a suspected endocrine disruptor.[8][9] Skin allergic reactions have also been reported in some individuals using products containing this compound.[7]

-

Environmental Fate: 2,2',4,4'-Tetrahydroxybenzophenone released into the environment is expected to be susceptible to degradation by sunlight. It is not expected to be highly mobile in soil or to bioaccumulate significantly in aquatic organisms.[7]

Conclusion

2,2',4,4'-Tetrahydroxybenzophenone is a high-performance UV absorber with significant applications in polymer science, cosmetics, and advanced materials. Its synthesis is well-established, and its mechanism of action is rooted in fundamental photochemical principles. While its utility is clear, researchers and developers must remain mindful of its potential toxicological and environmental impacts, ensuring its safe and responsible use. Continued research into the biological interactions of this and related compounds will be crucial for the development of even safer and more effective UV-protective technologies.

References

- PubChem. (n.d.). 2,2',4,4'-Tetramethoxybenzophenone. National Center for Biotechnology Information.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2,2',4,4'-Tetrahydroxybenzophenone.

- ChemicalBook. (2024, April 12). Synthesis and Applications of 2,2',4,4'-Tetrahydroxybenzophenone.

- (2025, December 27). Unlock Advanced UV Protection with Tetrahydroxybenzophenone.

- Expert Panel for Cosmetic Ingredient Safety. (2020, August 21). Amended Safety Assessment of Benzophenones as Used in Cosmetics.

- Hubei Meikai Chem. (n.d.). Preparation method for 2,2',4,4'-tetrehydroxybenzophenone. Patsnap.

- CymitQuimica. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone.

- Wynn, R. W., & Hoch, P. E. (1954). Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone. U.S. Patent 2,694,729.

- Sigma-Aldrich. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone.

- Yuanita, E., et al. (2025, May 30). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana.

- Guidechem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone 131-55-5 wiki.

- ChemicalBook. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone synthesis.

- ChemicalBook. (2020, March 3). The application and safety risk of 2,2',4,4'-Tetrahydroxybenzophenone.

- Therapeutic Goods Administration (TGA). (n.d.). Safety Review of Benzophenone.

- ChemicalBook. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone(131-55-5) 1H NMR.

- Bhatia, M. (2024, March 20). Unveiling the Multifaceted Nature of 4-(4-MethylphenylThio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of its Electronic Structure and Excited States. ChemRxiv.

- MDPI. (2020, November 27). Pure Rotational Spectrum of Benzophenone Detected by Broadband Microwave Spectrometer in the 2–8 GHz Range.

Sources

- 1. Synthesis and Applications of 2,2',4,4'-Tetrahydroxybenzophenone_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,2′,4,4′-テトラヒドロキシベンゾフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,2',4,4'-Tetrahydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]

- 5. Preparation method for 2,2',4,4'-tetrehydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. The application and safety risk of 2,2',4,4'-Tetrahydroxybenzophenone_Chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 2,2',4,4'-Tetrahydroxybenzophenone | CymitQuimica [cymitquimica.com]

Bis(2,4-dimethylphenyl)methanone physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Bis(2,4-dimethylphenyl)methanone (CAS No. 3478-88-4). As a sterically hindered aromatic ketone, this compound presents a unique molecular architecture that influences its reactivity and potential applications. This document delves into its synthesis via Friedel-Crafts acylation, explores its chemical behavior, and presents available safety information. While experimental spectroscopic data for this specific isomer is limited, this guide offers predicted spectral characteristics and draws comparisons with related compounds to aid in its identification and characterization. This guide is intended to be a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry, providing foundational knowledge for future investigations and applications.

Introduction

Bis(2,4-dimethylphenyl)methanone is a diaryl ketone characterized by the presence of two 2,4-dimethylphenyl substituents attached to a central carbonyl group. The ortho-methyl groups on both aromatic rings introduce significant steric hindrance, which profoundly impacts the molecule's conformation and reactivity. Unlike its less hindered isomers, the steric strain in Bis(2,4-dimethylphenyl)methanone forces the phenyl rings out of planarity with the carbonyl group, influencing its electronic and photophysical properties. This structural feature is a key determinant of its utility, particularly in applications such as photoinitiation of polymerization reactions. For drug development professionals, sterically hindered ketones can serve as interesting scaffolds for designing molecules with specific conformational constraints or metabolic stability.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to exploring the chemistry of Bis(2,4-dimethylphenyl)methanone.

Diagram of the Molecular Structure of Bis(2,4-dimethylphenyl)methanone

Caption: 2D structure of Bis(2,4-dimethylphenyl)methanone.

| Identifier | Value | Source |

| CAS Number | 3478-88-4 | [1][2][3] |

| Molecular Formula | C₁₇H₁₈O | [4] |

| Molecular Weight | 238.33 g/mol | [5] |

| IUPAC Name | Bis(2,4-dimethylphenyl)methanone | PubChem |

| InChI Key | KFNQSAKXSGGDAA-UHFFFAOYSA-N | [4] |

| SMILES | CC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C)C)C | [4] |

Physicochemical Properties

The physical and chemical properties of Bis(2,4-dimethylphenyl)methanone are tabulated below. It is important to note that while some properties have been experimentally determined, others are predicted due to a lack of available literature data.

| Property | Value | Source |

| Physical State | Liquid (at standard conditions) | [6] |

| Boiling Point | 345.9 °C at 760 mmHg | [6] |

| Melting Point | No data available | [7] |

| Solubility | No experimental data available. Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethers. | |

| Predicted XlogP | 4.7 | [4] |

Synthesis

The primary route for the synthesis of Bis(2,4-dimethylphenyl)methanone is the Friedel-Crafts acylation of m-xylene with 2,4-dimethylbenzoyl chloride.[8] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Diagram of the Friedel-Crafts Acylation for Bis(2,4-dimethylphenyl)methanone Synthesis

Caption: Workflow for the synthesis of Bis(2,4-dimethylphenyl)methanone.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

m-Xylene

-

2,4-Dimethylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide or dichloromethane)

-

Hydrochloric acid (concentrated)

-

Ice

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 eq) to the anhydrous solvent.

-

Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. A solution of 2,4-dimethylbenzoyl chloride (1.0 eq) in the anhydrous solvent is added dropwise from the dropping funnel. After the addition is complete, add m-xylene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition of m-xylene, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity

The reactivity of Bis(2,4-dimethylphenyl)methanone is largely dictated by the carbonyl group and the steric hindrance imposed by the ortho-methyl groups.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. However, the steric bulk of the 2,4-dimethylphenyl groups can hinder the approach of large nucleophiles.

-

Grignard Reaction: Bis(2,4-dimethylphenyl)methanone can react with Grignard reagents (R-MgX) to form tertiary alcohols.[8] The reaction proceeds via nucleophilic addition of the organomagnesium compound to the carbonyl carbon.

Reduction of the Carbonyl Group

The carbonyl group can be reduced to a secondary alcohol (diphenylmethanol derivative) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Photochemical Reactivity

As a benzophenone derivative, Bis(2,4-dimethylphenyl)methanone is expected to exhibit photochemical activity. Upon absorption of UV light, it can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is a powerful radical initiator, a property leveraged in its application as a photoinitiator for free-radical polymerization.[8]

Spectroscopic Properties

Comprehensive, publicly available experimental spectroscopic data for Bis(2,4-dimethylphenyl)methanone is limited.[9] Therefore, predicted data and comparison with isomers are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. Due to the substitution pattern, the aromatic region will likely display complex splitting patterns. The four methyl groups should give rise to two distinct singlets.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons. The carbonyl carbon signal is expected to appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of Bis(2,4-dimethylphenyl)methanone is expected to exhibit a strong absorption band characteristic of the C=O stretching vibration of the ketone group, typically in the range of 1640-1660 cm⁻¹. Other significant bands will correspond to C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.

Applications

The primary application of Bis(2,4-dimethylphenyl)methanone is as a photoinitiator in free-radical polymerization.[8] Its ability to absorb UV radiation and generate reactive radical species makes it suitable for curing coatings, adhesives, and in 3D printing applications.

For drug development professionals , while direct applications of this specific molecule are not widely reported, the sterically hindered benzophenone scaffold can be of interest. The non-planar conformation can be exploited to create rigid molecular frameworks, which can be beneficial for optimizing binding to biological targets. Furthermore, the methyl groups can influence the metabolic stability of the molecule by blocking potential sites of oxidation.

Safety and Handling

Bis(2,4-dimethylphenyl)methanone should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Hazards: May cause an allergic skin reaction and serious eye irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin contact occurs, wash with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, consult a physician.[6]

Conclusion

Bis(2,4-dimethylphenyl)methanone is a sterically hindered aromatic ketone with distinct physical and chemical properties. Its synthesis is readily achievable through Friedel-Crafts acylation. The steric hindrance imparted by the ortho-methyl groups is a defining structural feature that influences its conformation and reactivity, making it a valuable photoinitiator. While a comprehensive experimental dataset for this specific isomer is not yet available, this technical guide provides a solid foundation of its known properties, synthesis, and potential areas of application. For researchers and scientists, Bis(2,4-dimethylphenyl)methanone represents an interesting building block for further exploration in materials science and medicinal chemistry.

References

-

PubChem. (n.d.). Bis(2,4-dimethylphenyl)methanone. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

bis(2,5-dimethylphenyl)methanone. (2025, May 20). Chemical Synthesis Database. Retrieved January 11, 2026, from [Link]

-

(2,4-Dimethylphenyl)(4-nitrophenyl)methanone. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-